molecular formula C26H19N3O5S B11553461 2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11553461
M. Wt: 485.5 g/mol
InChI Key: DJVZNPYMEGGEDN-BEWNQOJESA-N
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Description

2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of phenyl, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the aldol condensation reaction between 2-acetylfuran and substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . This reaction yields the desired furan-2-carboxylate derivatives as solids.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of phenyl, thiophene, and furan moieties, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C26H19N3O5S

Molecular Weight

485.5 g/mol

IUPAC Name

[2-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C26H19N3O5S/c30-24(18-8-2-1-3-9-18)28-21(16-20-11-7-15-35-20)25(31)29-27-17-19-10-4-5-12-22(19)34-26(32)23-13-6-14-33-23/h1-17H,(H,28,30)(H,29,31)/b21-16+,27-17+

InChI Key

DJVZNPYMEGGEDN-BEWNQOJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=CO4

Origin of Product

United States

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